molecular formula C22H21N3O5S2 B2903428 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide CAS No. 868377-31-5

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2903428
CAS No.: 868377-31-5
M. Wt: 471.55
InChI Key: ZFSQOEZZYZKDPU-FCQUAONHSA-N
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Description

The compound N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide features a 2,3-dihydro-1,3-benzothiazole core substituted with a propargyl (prop-2-yn-1-yl) group at position 3 and a methoxy group at position 2. The benzamide moiety at position 2 is further modified with a morpholine-4-sulfonyl group. This structure combines electron-withdrawing (morpholine sulfonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and bioactivity .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-3-11-25-20-18(29-2)5-4-6-19(20)31-22(25)23-21(26)16-7-9-17(10-8-16)32(27,28)24-12-14-30-15-13-24/h1,4-10H,11-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSQOEZZYZKDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:

    Formation of Benzothiazole Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of Prop-2-ynyl Group: The prop-2-ynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonylation and Morpholine Introduction: The sulfonyl group and morpholine ring are introduced through a sulfonylation reaction followed by nucleophilic substitution with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Research Implications

  • Synthetic Routes : The target compound’s synthesis likely combines methods from (sulfonyl hydrazide coupling) and (carbodiimide-mediated benzamide formation) .
  • Bioactivity Prediction: The morpholine sulfonyl group may improve water solubility and target engagement compared to dimethylamino analogs, while the propargyl group could enhance metabolic stability .
  • Future Directions : Comparative studies on receptor binding (e.g., kinase inhibition) and ADMET profiles are needed to validate structure-activity relationships.

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and the biological effects observed in various studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiazole ring, a methoxy group, and a morpholine sulfonamide moiety. The synthesis typically involves:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide.
  • Introduction of Functional Groups : The methoxy group is introduced via methylation, while the prop-2-ynyl group is added through nucleophilic substitution reactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Signal Transduction Modulation : It can affect pathways related to cell proliferation and apoptosis, potentially influencing cancer cell growth.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown activity against various cancer cell lines, including:

CompoundCell Line TestedIC50 (µM)
DoxorubicinA-5490.04
DoxorubicinHCT-1160.06
N-(4-methoxy-3-prop-2-ynyl) derivativesVarious0.02 - 0.08

These findings suggest that this compound may possess similar anticancer properties.

Antibacterial Activity

Compounds similar to this one have demonstrated antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • In vitro Studies : A study on related benzothiazole derivatives revealed moderate to strong antibacterial activity against several pathogenic bacteria. The most effective compounds were those with specific substitutions that enhanced their binding affinity to bacterial targets .
  • Docking Studies : Molecular docking simulations have shown that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .
  • Enzyme Inhibition : Compounds with sulfonamide groups have been noted for their ability to inhibit acetylcholinesterase and urease, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections respectively .

Q & A

Q. Methodological Insight :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR to verify Z-configuration (distinct coupling constants) and 13C^{13} \text{C}-NMR to confirm sulfonyl and benzamide carbonyl peaks .
  • Reactivity : Propynyl groups require Pd-catalyzed Sonogashira coupling for functionalization; morpholine sulfonyl groups may undergo nucleophilic substitution under basic conditions .

Basic: What standard synthetic routes are employed for its preparation, and what critical parameters must be controlled?

Synthesis involves three stages:

Benzothiazole Core Formation : Cyclocondensation of 2-aminothiophenol derivatives with α-keto esters under acidic conditions .

Sulfonylation : Reaction of the benzamide intermediate with morpholine-4-sulfonyl chloride in DCM with triethylamine as a base (yield: 65–75%) .

Propynyl Introduction : Pd(PPh3_3)4_4-catalyzed coupling of a propargyl bromide derivative under inert atmosphere (critical for avoiding alkyne oxidation) .

Q. Key Parameters :

  • Temperature : Maintain <40°C during sulfonylation to prevent decomposition.
  • Solvent Purity : Use anhydrous DCM to avoid side reactions.
  • Catalyst Loading : Optimize Pd catalyst (5–7 mol%) for maximal alkyne coupling efficiency .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Case Study : Discrepancies in IC50_{50} values between enzyme inhibition (nM range) and cell-based assays (µM range) may arise from:

  • Membrane Permeability : Use logP calculations (e.g., >3 for optimal permeability) and validate via Caco-2 assays .
  • Protein Binding : Quantify serum protein binding using equilibrium dialysis; adjust assay media with 1% BSA if needed .
  • Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

Q. Validation Strategy :

  • Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize inter-assay variability .

Advanced: What computational methods predict binding interactions with protein targets?

Q. Recommended Workflow :

Molecular Docking : Use AutoDock Vina or Glide to screen against homology models of benzothiazole-binding proteins (e.g., kinase domains). Prioritize poses with sulfonyl-morpholine interactions at hinge regions .

Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

QM/MM Calculations : Refine binding energies with Gaussian09 at the B3LYP/6-31G* level to account for electron transfer at the sulfonyl-protein interface .

Q. Data Interpretation :

  • Correlate computational ΔG values with experimental IC50_{50} using linear regression (R2^2 >0.7 indicates predictive validity) .

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